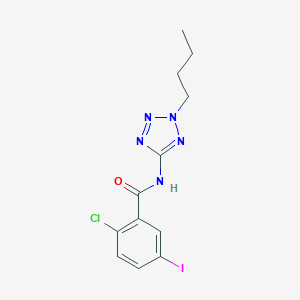
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a butyl group, and halogenated benzamide, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide typically involves multi-step reactions. The initial step often includes the formation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. Subsequent steps involve the introduction of the butyl group and the halogenation of the benzamide ring. Common reagents used in these reactions include sodium azide, butyl bromide, and halogenating agents like iodine and chlorine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods allows for the large-scale production required for industrial applications.
化学反应分析
Types of Reactions
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: Halogen atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzamide ring.
科学研究应用
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
作用机制
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Similar Compounds
- N-(2-butyl-2H-tetrazol-5-yl)-2,2-diphenylacetamide
- N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide
Uniqueness
N-(2-butyl-2H-tetraazol-5-yl)-2-chloro-5-iodobenzamide stands out due to its unique combination of a tetrazole ring, butyl group, and halogenated benzamide. This structural uniqueness contributes to its diverse range of applications and potential as a versatile research compound.
属性
分子式 |
C12H13ClIN5O |
|---|---|
分子量 |
405.62 g/mol |
IUPAC 名称 |
N-(2-butyltetrazol-5-yl)-2-chloro-5-iodobenzamide |
InChI |
InChI=1S/C12H13ClIN5O/c1-2-3-6-19-17-12(16-18-19)15-11(20)9-7-8(14)4-5-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,15,17,20) |
InChI 键 |
DJCOJDRRCQNUPZ-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
规范 SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251086.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251090.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-propionylthiourea](/img/structure/B251097.png)
![4-ethyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251099.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
![N-[2-(difluoromethoxy)phenyl]-4-propoxybenzamide](/img/structure/B251101.png)
![N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea](/img/structure/B251105.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B251106.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
